(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol
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Overview
Description
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol: is a chiral compound featuring an amino group, a trifluoromethyl-substituted pyridine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, amination, and subsequent functional group transformations to introduce the trifluoromethyl group and the aminoethanol moiety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of advanced materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amino group may form hydrogen bonds, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol
- (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]butan-1-ol
Uniqueness: Compared to similar compounds, (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol offers a balance of hydrophilicity and hydrophobicity due to the presence of both the aminoethanol moiety and the trifluoromethyl-substituted pyridine ring. This balance can enhance its solubility and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m0/s1 |
InChI Key |
FAUGOLXHWUALDM-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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